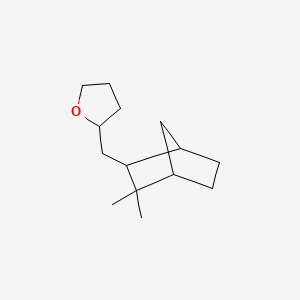
2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,3-Dimethylbicyclo(221)hept-2-yl)methyl)tetrahydrofuran is a complex organic compound known for its unique bicyclic structure This compound is characterized by a tetrahydrofuran ring attached to a bicycloheptane moiety, which includes two methyl groups at the 3,3-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps, such as hydrogenation and cyclization, lead to the formation of the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反应分析
Types of Reactions
2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on the compound’s binding affinity and activity are essential for understanding its full potential.
相似化合物的比较
Similar Compounds
- 3,3-Dimethylbicyclo(2.2.1)hept-2-ylformamide
- 6,6-Dimethylbicyclo(2.2.1)heptan-2-ol
- 2-Methyl-4-(camphenyl-8)-cyclohexanone
Uniqueness
Compared to similar compounds, 2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran stands out due to its tetrahydrofuran ring, which imparts unique chemical properties and reactivity. This structural feature allows for diverse applications and makes it a valuable compound for research and industrial use.
生物活性
2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran, with the CAS number 94291-53-9, is a bicyclic compound that has garnered interest in various biological studies due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H24O
- Molecular Weight : 208.34 g/mol
- Density : 0.96 g/cm³
- Boiling Point : 272.8 °C
- Flash Point : 99.1 °C
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on cancer cell lines and potential neuroprotective properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, investigations into its effects on different cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 3.18 ± 0.11 | Inhibition of NEK7 and NEK9 kinases |
| HeLa (Cervical Cancer) | 8.12 ± 0.43 | Induction of apoptosis |
| Vero (Normal Cell Line) | >20 | Minimal cytotoxicity |
These findings suggest that the compound selectively inhibits cancer cell proliferation while sparing normal cells, indicating a favorable therapeutic index.
The mechanisms through which this compound exerts its biological effects include:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases associated with cancer progression, such as NEK6, NEK7, and NEK9 .
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to increased cell death .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Study on MCF-7 Cells :
- Objective: To evaluate the growth inhibitory effects on breast cancer cells.
- Results: The compound demonstrated significant inhibition with an IC50 value of 3.18 µM, outperforming standard chemotherapeutic agents.
-
Neuroprotective Effects :
- Objective: To assess potential neuroprotective properties against oxidative stress.
- Results: Preliminary data indicated that the compound may reduce oxidative damage in neuronal cells, suggesting a role in neuroprotection.
Discussion
The biological activity of this compound presents a compelling case for further research and development as a therapeutic agent. Its selective anticancer properties and potential neuroprotective effects warrant comprehensive pharmacological studies to elucidate its full therapeutic potential.
属性
CAS 编号 |
94291-53-9 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC 名称 |
2-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methyl]oxolane |
InChI |
InChI=1S/C14H24O/c1-14(2)11-6-5-10(8-11)13(14)9-12-4-3-7-15-12/h10-13H,3-9H2,1-2H3 |
InChI 键 |
JAQWRJSKYYUTQT-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C2)C1CC3CCCO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















